Brovanexine Hydrochloride

Description

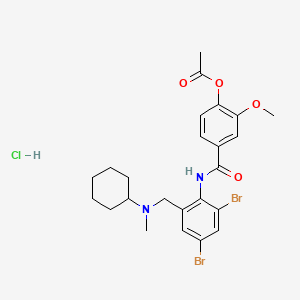

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

54340-60-2 |

|---|---|

Molecular Formula |

C24H29Br2ClN2O4 |

Molecular Weight |

604.8 g/mol |

IUPAC Name |

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate;hydrochloride |

InChI |

InChI=1S/C24H28Br2N2O4.ClH/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19;/h9-13,19H,4-8,14H2,1-3H3,(H,27,30);1H |

InChI Key |

GOPILTWRTSSNPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC.Cl |

Related CAS |

54340-61-3 (Parent) |

Origin of Product |

United States |

Ii. Mechanistic Elucidation of Brovanexine Hydrochloride Action at Molecular and Cellular Levels

Disruption of Mucus Glycoprotein (B1211001) Structure and Rheological Modification

The primary action of Brovanexine (B1667943) hydrochloride lies in its ability to chemically alter the structure of mucus, making it less thick and sticky. patsnap.com

Mucus is composed of a complex network of glycoproteins, large molecules that give mucus its characteristic viscosity. patsnap.com These glycoproteins are cross-linked by disulfide bonds. patsnap.comnih.gov Brovanexine hydrochloride works by breaking these disulfide bonds within the mucoprotein structure. patsnap.com This action effectively depolymerizes the mucin network, leading to a less cohesive and more fluid secretion. patsnap.comresearchgate.net This mechanism is fundamental to its classification as a mucolytic agent. nih.gov

By disrupting the glycoprotein network, this compound directly impacts the rheological properties of mucus, namely its viscosity and elasticity. Studies have demonstrated that the compound tends to reduce the viscosity of respiratory tract fluid. nih.gov For instance, in anesthetized dogs, this compound showed a tendency to decrease the viscosity of respiratory tract fluid. ncats.ionih.gov A similar effect was observed on sputum obtained from rabbits exposed to sulfur dioxide. ncats.ionih.gov This reduction in viscosity makes the mucus easier to transport and expel from the airways. patsnap.com

Table 1: Effect of this compound on Mucus Viscosity

| Species | Condition | Observation | Reference |

|---|---|---|---|

| Dogs | Anesthetized | Tendency to reduce viscosity of respiratory tract fluid | ncats.ionih.gov |

| Rabbits | SO2-exposed | Tendency to reduce viscosity of sputum | ncats.ionih.gov |

Stimulation of Ciliary Activity and Enhancement of Mucociliary Clearance

Beyond its effects on mucus composition, this compound also enhances the body's natural mucus-clearing mechanism, known as mucociliary clearance. This system relies on the coordinated movement of cilia, tiny hair-like structures that line the respiratory tract. patsnap.com

Research indicates that this compound stimulates ciliary activity. patsnap.com In one study involving unanesthetized pigeons, the administration of this compound resulted in a significant increase in the mucociliary transport rate. nih.gov This enhanced ciliary action, coupled with the reduced viscosity of mucus, leads to a more efficient removal of secretions and trapped particles from the lungs, which can help improve respiratory function and reduce the risk of infection. patsnap.com

Influence on Respiratory Tract Fluid Secretion Dynamics

This compound also modulates the production and composition of the fluid lining the respiratory tract.

Studies in various animal models, including rats, rabbits, and dogs, have shown that oral or intraduodenal administration of this compound leads to a significant increase in the total volume of respiratory tract fluid. researchgate.netnih.gov Notably, the increase in the serous (watery) component of this fluid appears to be more pronounced with this compound compared to its parent compound, bromhexine (B1221334). nih.gov This alteration in the fluid composition contributes to a less viscous and more easily cleared mucus layer.

The compound exerts a direct influence on the cells responsible for mucus secretion. Histological and histochemical investigations using isolated canine trachea have revealed that this compound has a secretagogic action, particularly on the submucosal glands. nih.gov Treatment with the compound led to a marked decrease in the thickness of the acini of these glands and an increase in the ratio of the acinar inner diameter to the tracheal wall thickness. nih.gov

Furthermore, this compound appears to have a mucolytic effect on the acid glycoproteins contained within the granules of secretory cells. nih.gov While the number of goblet cells remained unchanged, there was a shift in the staining properties of these cells, suggesting an alteration in the composition of the stored mucins. nih.gov Specifically, there was a reduction in the number of goblet cells staining for acidic glycoproteins and an increase in those staining for neutral glycoproteins. nih.gov This suggests a modification of the mucus composition even before it is secreted.

Table 2: Histochemical Changes in Secretory Cells Induced by this compound

| Cell Type | Observation | Effect | Reference |

|---|---|---|---|

| Goblet Cells | Number of cells | Unaffected | nih.gov |

| Stain Index (Acidic Glycoproteins) | Reduced | nih.gov | |

| Stain Index (Neutral Glycoproteins) | Increased | nih.gov | |

| Submucosal Gland Cells | Acini Thickness | Markedly decreased | nih.gov |

| Stain Index (Acidic Glycoproteins) | Decreased | nih.gov | |

| Stain Index (Neutral Glycoproteins) | Markedly increased | nih.gov |

Anti-inflammatory and Antioxidant Mechanisms of this compound

This compound exhibits both anti-inflammatory and antioxidant properties, which are crucial in mitigating the pathological processes in respiratory diseases. patsnap.compatsnap.com These conditions are often characterized by an overproduction of reactive oxygen species and a persistent inflammatory state. nih.govmdpi.comfrontiersin.org

Table 1: Summary of Antioxidant Actions of this compound and Related Compounds

| Compound | Observed Antioxidant Effect | Implication for Respiratory Tissues |

| This compound | Acts as a scavenger of reactive oxygen species. patsnap.com | Protects against oxidative damage and promotes lung health. patsnap.com |

| Bromhexine | Possesses antioxidant properties. ncats.iopatsnap.com | Contributes to reducing oxidative stress and inflammation in the respiratory system. patsnap.com |

| Ambroxol | Exhibits antioxidant effects. nih.gov | Helps mitigate inflammatory processes perpetuated by oxidative stress. nih.gov |

The anti-inflammatory effects of this compound are a significant aspect of its mechanism of action. patsnap.compatsnap.com Inflammation in the respiratory tract can lead to an increase in mucus production and airway obstruction. patsnap.com By moderating the inflammatory response, this compound aids in reducing these symptoms. patsnap.com This anti-inflammatory action is believed to be linked to its ability to modulate the production of pro-inflammatory cytokines, which are signaling proteins that drive the inflammatory cascade. mdpi.comnih.gov In inflammatory lung conditions, there is often an increased expression of cytokines such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.orgmdpi.com While direct studies detailing the specific impact of this compound on these cytokines are limited, the known anti-inflammatory properties of its active metabolite, ambroxol, include the decreased release of cytokines in lung injury models. nih.gov

Enzyme Modulation and Other Biological Interactions

Beyond its effects on inflammation and oxidative stress, this compound interacts with specific enzymes and biological processes that are relevant to respiratory health and disease.

Pseudomonas aeruginosa is a significant pathogen in chronic respiratory infections, and it utilizes virulence factors like lipase (B570770) to damage host tissues. semanticscholar.orgmdpi.com Research has identified bromhexine, the parent compound of this compound, as a competitive inhibitor of P. aeruginosa lipase. semanticscholar.orgnih.govresearchgate.net One study identified Brovanexine as a structural analog of bromhexine in the context of searching for inhibitors of this bacterial enzyme. semanticscholar.org The inhibition of lipase by bromhexine has been quantified, with an IC50 value of 49 µM and a Ki value of 0.02 mM, indicating its potential to interfere with this bacterial virulence mechanism. nih.govresearchgate.net This inhibitory action could help to reduce the tissue damage caused by bacterial enzymes during an infection.

Table 2: Research Findings on the Inhibition of Pseudomonas aeruginosa Lipase by Related Compounds

| Compound | Type of Inhibition | IC50 Value | Ki Value | Significance |

| Bromhexine | Competitive nih.govresearchgate.net | 49 µM nih.gov | 0.02 mM researchgate.net | May reduce a key virulence factor of a common respiratory pathogen. researchgate.net |

| Brovanexine | Identified as a structural analog of Bromhexine for lipase inhibition studies. semanticscholar.org | Not specified | Not specified | Suggests potential for similar inhibitory activity. semanticscholar.org |

Transmembrane Protease Serine 2 (TMPRSS2) is a host cell enzyme that is crucial for the activation and entry of certain respiratory viruses. clinmedjournals.orgmarshall.edu The parent compound, bromhexine, has been shown to inhibit the activity of TMPRSS2. clinmedjournals.orgmarshall.edu Molecular docking studies suggest that bromhexine hydrochloride binds to residues in the catalytic triad (B1167595) of TMPRSS2. nih.gov While some in vitro studies have shown that bromhexine can decrease the proteolytic activity of TMPRSS2, with one reporting an IC50 value of 0.75 µM, other studies have reported conflicting results, indicating that the inhibitory effect might depend on the specific experimental conditions. mdpi.comuoa.gr Given that Brovanexine is a derivative of bromhexine, it is plausible that it may also interact with TMPRSS2, though direct studies are limited. ncats.io The active metabolite of bromhexine, ambroxol, has also been noted to have a selective inhibitory effect on TMPRSS2. nih.gov

An important aspect of the action of mucolytic agents like this compound is their ability to improve the penetration of other drugs, such as antibiotics, into bronchopulmonary secretions. ncats.ioresearchgate.net By reducing the viscosity of sputum, these agents can facilitate higher concentrations of co-administered antibiotics at the site of infection. researchgate.netnih.gov Studies on the parent compound, bromhexine, have demonstrated that its co-administration with amoxicillin (B794) leads to significantly higher concentrations of the antibiotic in sputum compared to amoxicillin alone. nih.gov This synergistic effect can enhance the clinical efficacy of antibiotic treatment in lower respiratory infections. researchgate.netnih.gov Similarly, other mucolytic agents have been shown to increase the concentration of antibiotics in sputum, suggesting this is a key mechanism for improving treatment outcomes in bacterial respiratory infections. researchgate.net

Potential Impact on Surfactant Production in Pulmonary Alveoli

This compound, a derivative of bromhexine, is recognized for its mucolytic properties that aid in clearing mucus from the respiratory tract. patsnap.comncats.io Beyond this primary function, research indicates that brovanexine also plays a significant role in stimulating the production of pulmonary surfactant within the alveolar type II cells of the lungs. researchgate.net This action is crucial for maintaining the structural integrity and function of the alveoli, the primary sites of gas exchange.

Alveolar type II cells are responsible for synthesizing and secreting pulmonary surfactant, a complex mixture of lipids and proteins that reduces surface tension at the air-liquid interface within the alveoli. biorxiv.orgfrontiersin.org This reduction in surface tension is vital for preventing alveolar collapse during exhalation and for facilitating lung expansion during inhalation.

Studies have demonstrated that brovanexine, much like its parent compound bromhexine, acts as a secretagogue on type II pneumocytes. researchgate.net Research in rat models with SO2-induced bronchitis has shown that administration of brovanexine leads to an increase in the components of pulmonary surfactant. researchgate.net Specifically, an increase in total phospholipid, phosphatidylcholine, and phosphatidylglycerol content was observed in the pulmonary lavage fluid of rats treated with brovanexine for a period of 3 to 14 days. researchgate.net

The table below summarizes the observed effects of brovanexine on the components of pulmonary surfactant in a rat model of bronchitis.

| Surfactant Component | Observed Effect After Brovanexine Treatment | Duration of Treatment |

| Total Phospholipid | Increased | 3 to 14 days |

| Phosphatidylcholine | Increased | 3 to 14 days |

| Phosphatidylglycerol | Increased | 3 to 14 days |

| Protein | Increased | 3 to 14 days |

| Saccharide | Increased | 3 to 14 days |

Iii. Preclinical Pharmacological Investigations and Animal Model Applications of Brovanexine Hydrochloride

Assessment of Respiratory Tract Fluid Output and Viscosity in In Vivo Models

Studies on brovanexine (B1667943) hydrochloride have demonstrated its significant secretagogue effects on the respiratory tract. When administered orally or intraduodenally to several animal species, including rats, rabbits, and dogs, brovanexine hydrochloride (also referred to as BR-222) induced a notable increase in the volume of respiratory tract fluid (RTF). researchgate.net The potency of this effect was found to be comparable to that of its parent compound, bromhexine (B1221334). researchgate.net However, the pattern of increased fluid output differed, with brovanexine appearing to cause a more pronounced increase in the serous component of the RTF. researchgate.net Despite this increase in fluid volume, the compound did not alter the concentration of glucose or protein within the RTF of dogs. researchgate.net

In addition to its effects on fluid output, this compound has shown a tendency to reduce the viscosity of respiratory secretions. In anesthetized dogs, intraduodenal administration of the compound tended to decrease the viscosity of RTF. researchgate.net A similar trend was observed in the viscosity of sputum collected from rabbits exposed to sulfur dioxide, a model for chemically-induced respiratory irritation. researchgate.netnih.gov Furthermore, oral administration to rabbits was found to increase the secretion of nasal mucus. ncats.io

Below is a summary of the observed effects of this compound on respiratory tract fluid in various animal models.

| Animal Model | Route of Administration | Observed Effect on Respiratory Tract Fluid | Citation |

| Rats, Rabbits, Dogs | Oral (p.o.) or Intraduodenal (i.d.) | Significant increase in the output volume of RTF. | researchgate.net |

| Dogs | Intraduodenal (i.d.) | Tendency to reduce the viscosity of RTF. | researchgate.netnih.gov |

| Rabbits (SO2-exposed) | Intraduodenal (i.d.) | Tendency to reduce the viscosity of sputum. | researchgate.netnih.gov |

| Rabbits | Oral (p.o.) | Increased secretion of nasal mucus. | ncats.io |

Quantification of Mucociliary Transport Rates in Various Animal Species

The influence of this compound on mucociliary transport, a critical defense mechanism of the respiratory system, has been investigated. In a study involving unanesthetized pigeons, intramuscular administration of this compound resulted in a significant increase in the mucociliary transport rate. researchgate.net This finding is noteworthy as it contrasts with the effect of bromhexine, which was observed to cause a slight decrease in the transport rate under the same experimental conditions. researchgate.net This suggests a potentially different mechanism of action on the ciliary function between the two related compounds.

The following table details the comparative effects of this compound and bromhexine on mucociliary transport in pigeons.

| Compound | Route of Administration | Effect on Mucociliary Transport Rate in Pigeons | Citation |

| This compound | Intramuscular (i.m.) | Significant increase. | researchgate.net |

| Bromhexine | Intramuscular (i.m.) | Slight decrease. | researchgate.net |

Evaluation of Sputum Characteristics in Chemically-Induced Respiratory Models

To assess the efficacy of this compound in a model mimicking pathological respiratory conditions, its effect on sputum characteristics was evaluated in rabbits with chemically-induced bronchitis from sulfur dioxide (SO2) exposure. researchgate.netnih.gov In these models, the administration of this compound demonstrated a tendency to reduce the viscosity of the collected sputum. researchgate.netnih.gov This mucolytic action is a key therapeutic target in respiratory diseases characterized by the overproduction of thick, tenacious mucus.

Exploration of Extrapulmonary Pharmacological Effects

While the primary pharmacological investigations of this compound have centered on its respiratory effects, the potential for effects beyond the pulmonary system has been considered, particularly given the known systemic actions of its parent compound, bromhexine.

There is no available scientific literature that specifically investigates the effects of this compound on the modulation of uterine protein expression or the incorporation of glycosidic moieties. Studies on the related compound, bromhexine, have explored these effects, but these findings cannot be directly attributed to this compound without specific research on the compound itself.

Similarly, there is a lack of published research on the direct interference of this compound with reproductive physiological processes, such as blastocyst implantation. While the impact of bromhexine on such processes has been a subject of investigation, dedicated studies on this compound are required to determine its specific effects in this area.

Iv. Synthetic Chemistry and Advanced Chemical Modifications of Brovanexine Hydrochloride

Established Synthetic Pathways for Brovanexine (B1667943) Hydrochloride Production

The production of Brovanexine hydrochloride, with the chemical name 4-(acetyloxy)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-methoxybenzamide monohydrochloride, is not widely detailed in readily available literature, but logical synthetic routes can be constructed based on established organic chemistry principles and syntheses of related compounds. nih.gov The core strategy involves the formation of an amide bond between two primary precursor molecules.

A plausible and common approach to synthesizing complex amides like this compound is a convergent multi-step synthesis. This involves the separate preparation of an activated carboxylic acid derivative and a specific aniline (B41778) derivative, which are then coupled together in a final step.

One key precursor is derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring compound. mdpi.comresearchgate.net The synthesis of the first major component, the acyl chloride, proceeds as follows:

Acetylation of Vanillic Acid: The phenolic hydroxyl group of vanillic acid is acetylated, typically using acetic anhydride, to yield 4-acetoxy-3-methoxybenzoic acid. mdpi.comprepchem.comlatticescipub.combiosynth.com

Activation of the Carboxylic Acid: The resulting carboxylic acid is then converted into a more reactive form, such as an acyl chloride (4-acetoxy-3-methoxybenzoyl chloride), to facilitate amide bond formation. This is commonly achieved using reagents like thionyl chloride or oxalyl chloride. prepchem.com

The second key precursor is the complex diamine, 2,4-dibromo-6-((cyclohexylmethylamino)methyl)aniline. solubilityofthings.commolport.comnih.gov The synthesis of this molecule is more intricate and represents the main synthetic challenge. While a specific patented route for this exact intermediate is not publicly detailed, a hypothetical route can be proposed based on standard transformations:

Starting Material: A potential starting point could be 2-methyl-6-nitroaniline.

Bromination: The aromatic ring is subjected to electrophilic bromination to install two bromine atoms, yielding 3,5-dibromo-2-methyl-6-nitroaniline.

Side-Chain Functionalization: The methyl group is converted to a bromomethyl group via radical bromination.

Amination: The resulting benzyl (B1604629) bromide is reacted with N-methylcyclohexylamine to install the tertiary amine side chain.

Reduction: The nitro group is reduced to a primary amine, affording the target aniline derivative, 2,4-dibromo-6-((cyclohexylmethylamino)methyl)aniline.

Final Coupling Step: The final step is the condensation of the two precursors. The 2,4-dibromo-6-((cyclohexylmethylamino)methyl)aniline is reacted with 4-acetoxy-3-methoxybenzoyl chloride to form the central amide bond. The resulting Brovanexine base is then treated with hydrogen chloride (HCl) in a suitable solvent to precipitate the hydrochloride salt.

A similar multi-step synthesis is employed for the related compound bromhexine (B1221334), often starting from 2-amino-3,5-dibromobenzaldehyde, which is reduced, chlorinated, and then animated with N-methylcyclohexylamine. google.compatsnap.com

Table 1: Key Precursors in Multi-Step Synthesis of this compound

| Precursor Molecule | Role in Synthesis |

| Vanillic Acid | Starting material for the benzoyl moiety. researchgate.net |

| 4-Acetoxy-3-methoxybenzoic acid | Intermediate formed after acetylation of vanillic acid. prepchem.com |

| 2,4-Dibromo-6-((cyclohexylmethylamino)methyl)aniline | The key aniline component for the amide coupling. solubilityofthings.com |

| N-methylcyclohexylamine | Reagent used to form the tertiary amine side chain. google.com |

Reductive amination is a powerful and widely used method in pharmaceutical synthesis for forming carbon-nitrogen bonds. organic-chemistry.org It typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in the same pot to the final amine using a reducing agent. organic-chemistry.orggoogle.com

A potential application of this method would involve the reaction of a precursor aldehyde, such as N-(2,4-dibromo-6-formylphenyl)-4-acetoxy-3-methoxybenzamide , with N-methylcyclohexylamine . The reaction would proceed via an iminium ion intermediate, which is then reduced to the tertiary amine of the Brovanexine base.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) orgsyn.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

The choice of reducing agent is critical; for instance, NaBH(OAc)₃ is often favored for its mildness and selectivity for imines over aldehydes. researchgate.net The synthesis of N,N-Dimethylcyclohexylamine itself can be achieved via reductive amination of cyclohexanone, demonstrating the utility of this reaction for creating the substituted amine components. orgsyn.org A patent for the related compound bromhexine describes a one-step synthesis from 2-amino-3,5-dibromo benzaldehyde (B42025) and N-methyl cyclohexylamine (B46788) using a catalyst and a reducing agent. google.com

Role of this compound in Derivatization and Combinatorial Synthesis Research

Combinatorial chemistry is a technique used to generate large libraries of related compounds for high-throughput screening in drug discovery. google.com Molecules with proven biological relevance or diverse functional groups are often used as scaffolds for creating these libraries.

Although specific studies detailing the use of this compound as a scaffold in large-scale combinatorial synthesis are not prominent in the literature, its structure contains several functional groups that make it an attractive candidate for such derivatization.

Potential Points for Molecular Diversification:

Benzamide (B126) Core: The central amide bond is a key point for modification. nih.govnih.govacs.org Hydrolysis of the amide followed by re-coupling with a library of different carboxylic acids or amines would generate a diverse set of analogues.

Acetoxy Group: The ester linkage can be easily cleaved to reveal a phenolic hydroxyl group. This hydroxyl group can then be derivatized into a library of ethers or other esters. The precursor, vanillic acid, is known to be used in the synthesis of novel ester and hybrid derivatives for combinatorial approaches. researchgate.netnih.govresearchgate.net

Tertiary Amine: The cyclohexyl and methyl groups on the tertiary amine could be varied by using different secondary amines during the synthetic process (e.g., in a reductive amination step).

The benzamide scaffold itself is a well-established "privileged structure" in medicinal chemistry, and the derivatization of benzamides is a common strategy in the search for new bioactive compounds. nih.govacs.org For example, research on benzamide-based inhibitors has shown that modifications to substituents on the phenyl rings can significantly impact biological activity. nih.gov This highlights the potential for creating a Brovanexine-based library to explore structure-activity relationships (SAR).

Optimization Strategies for Synthetic Yields and Product Purity

Optimizing the synthesis of an active pharmaceutical ingredient (API) like this compound is crucial for ensuring cost-effectiveness, scalability, and high quality. This involves refining reaction conditions and purification methods to maximize yield and minimize impurities.

Table 2: Strategies for Synthetic Optimization of this compound

| Strategy | Parameters to Optimize | Desired Outcome |

| Amide Bond Formation | Coupling reagent (e.g., EDC/HOAt, HATU), solvent (e.g., DMF, DMSO), temperature, reaction time, base (e.g., DIPEA). nih.govnumberanalytics.comacs.orgtohoku.ac.jp | High conversion to the amide product, minimal side reactions (e.g., racemization if chiral centers were present), and easy purification. |

| Reductive Amination Step | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), pH, temperature, stoichiometry of amine and carbonyl. rsc.orgd-nb.infoscielo.org.mx | High yield of the desired tertiary amine, suppression of over-alkylation or side-product formation. |

| Purification | Crystallization solvent/anti-solvent system, temperature profile for cooling, pH for salt formation. google.comgoogle.com | High purity of the final hydrochloride salt, consistent crystal form, and removal of process-related impurities and unreacted starting materials. |

| Process Control | Use of Design of Experiments (DoE) methodology to systematically screen multiple variables simultaneously. rsc.org | Identification of robust and optimal reaction conditions with fewer experiments compared to one-variable-at-a-time (OFAT) methods. |

For the amide bond formation , a critical step, optimization involves screening various coupling reagents and conditions. Modern peptide coupling reagents like HATU or combinations like EDC/HOAt are often more efficient than older methods and can operate under mild conditions, which is crucial for complex molecules. nih.govnih.gov

In the reductive amination step, controlling the pH is vital as the initial imine formation is typically acid-catalyzed, while the hydride reducing agents can be unstable in acidic conditions. scielo.org.mx The choice of solvent and temperature also significantly impacts reaction rates and selectivity. d-nb.info

Purification of the final product is paramount. For this compound, a crystalline solid, the focus would be on developing a robust crystallization procedure. This involves screening various solvents to find a system that ensures high recovery of the product while leaving impurities behind in the solution (mother liquor). For the related compound bromhexine hydrochloride, optimization of the recrystallization step using solvents like methanol (B129727) is a key part of the purification process to meet quality standards. google.comjocpr.com Adding an agent like activated carbon during this step can help decolorize the solution and remove certain impurities. google.com

V. Structure Activity Relationship Sar Studies and Rational Drug Design for Brovanexine Hydrochloride Analogues

Design and Synthesis of Brovanexine (B1667943) Hydrochloride Analogues with Enhanced Specificity and Efficacy

The development of new chemical entities with improved pharmacological profiles is a cornerstone of medicinal chemistry. While extensive structure-activity relationship (SAR) studies specifically for Brovanexine hydrochloride are not widely detailed in publicly available literature, the principles of rational drug design allow for the exploration of potential analogues. bbau.ac.inopenmedicinalchemistryjournal.com The synthesis of Brovanexine itself provides a blueprint for creating such derivatives.

The synthesis of Brovanexine involves key precursors, notably a derivative of vanillic acid. researchgate.netresearchgate.net Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a versatile starting material used in the synthesis of various active pharmaceutical ingredients. researchgate.netresearchgate.net The general synthetic strategy for Brovanexine likely involves the coupling of three main structural components: the 4-acetoxy-3-methoxybenzoyl moiety (derived from vanillic acid), the 2,4-dibromo-6-aminobenzyl core, and the N-methylcyclohexylamine side chain.

Based on this structure, several rational design strategies can be proposed to generate analogues with potentially enhanced specificity and efficacy. These strategies focus on systematically modifying each of the core fragments of the molecule.

Key Design Strategies for Brovanexine Analogues:

Modification of the Benzoyl Moiety: The acetate (B1210297) and methoxy (B1213986) groups on the phenyl ring derived from vanillic acid are prime targets for modification. Altering the ester group (e.g., to a propionate (B1217596) or a simple hydroxyl) or the methoxy group (e.g., to an ethoxy or trifluoromethoxy) could modulate the compound's lipophilicity, solubility, and hydrogen-bonding capacity, thereby influencing its absorption and interaction with its biological target.

Modification of the Dibromoaniline Ring: The two bromine atoms on the central aniline (B41778) ring are critical for the molecule's activity. SAR studies on similar halogenated compounds show that the type and position of the halogen can significantly impact potency. nih.gov Analogues could be synthesized where the bromine atoms are replaced with chlorine or fluorine, or their positions are shifted, to fine-tune the electronic properties and steric profile of the molecule.

Modification of the Tertiary Amine Side Chain: The N-cyclohexyl-N-methylamino group is crucial for the compound's activity. Its basicity and steric bulk can be altered to optimize target binding. For instance, the cyclohexyl ring could be replaced with smaller (cyclopentyl) or larger (cycloheptyl) rings. Alternatively, inspired by related compounds like Bromhexine (B1221334), an analogue such as Brovanexine N-oxide could be synthesized through the oxidation of the tertiary amine, which may alter its metabolic profile and duration of action.

Hybridization and Linker Modification: A common strategy in drug design is to create hybrid molecules by linking the pharmacophore of interest to another active moiety. mdpi.com For Brovanexine, the linker connecting the aniline ring to the tertiary amine could be lengthened or shortened to explore the optimal distance and geometry for target engagement.

The synthesis of these hypothetical analogues would follow established organic chemistry pathways, such as amide bond formation, nucleophilic substitution, and reductive amination, using the appropriate precursors. mdpi.com Following synthesis, these new derivatives would require rigorous biological evaluation to determine their efficacy and specificity compared to the parent compound. nih.govnih.gov

Table 1: Potential Analogues of this compound Based on Rational Design Strategies

| Analogue Name | Modification Strategy | Potential Impact |

|---|---|---|

| Desacetyl Brovanexine | Removal of the acetyl group from the benzoyl moiety to expose a hydroxyl group. | Increased polarity; potential for new hydrogen bond interactions. |

| Dichloro-Brovanexine | Replacement of the two bromine atoms with chlorine atoms. | Altered electronic properties and steric bulk; potential change in potency and selectivity. |

| Brovanexine N-oxide | Oxidation of the tertiary N-methylcyclohexylamino group. | Modified metabolic stability and solubility. |

| Cyclopentyl-Brovanexine | Replacement of the cyclohexyl ring with a cyclopentyl ring. | Reduced steric bulk; investigation of binding pocket size. |

Vi. Metabolic Fate and Biotransformation Pathways of Brovanexine Hydrochloride

Identification and Characterization of Primary Metabolites

The biotransformation of a drug molecule typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. wikipedia.orgmsdmanuals.com

Brovanexine (B1667943), being structurally related to Bromhexine (B1221334), is expected to undergo similar metabolic conversions. The metabolism of Bromhexine is extensive, with the formation of various hydroxylated metabolites and dibromanthranilic acid. nih.gov One of the most significant and pharmacologically active metabolites of Bromhexine is Ambroxol, which is formed through N-desmethylation and hydroxylation of the cyclohexyl ring. nih.govnih.gov

Given the structure of Brovanexine, which features a 4-(acetyloxy)-3-methoxybenzamide moiety attached to the aniline (B41778) nitrogen, its metabolism likely involves the hydrolysis of the ester group as a primary step, in addition to the reactions observed for Bromhexine.

Table 1: Potential Primary Metabolites of Brovanexine Hydrochloride (Inferred from Bromhexine Metabolism)

| Potential Metabolite | Metabolic Reaction | Anticipated Properties |

| 4-hydroxy-3-methoxy-N-(2,4-dibromo-6-((cyclohexyl(methyl)amino)methyl)phenyl)benzamide | Ester Hydrolysis | Increased polarity compared to the parent compound. |

| Ambroxol derivative | N-desmethylation and hydroxylation of the cyclohexyl ring | Potentially active metabolite, similar to Ambroxol. |

| Hydroxylated Brovanexine derivatives | Hydroxylation of the cyclohexyl ring | Increased water solubility for excretion. |

| Dibromanthranilic acid derivative | Cleavage of the side chain | A likely end-product of metabolism prior to excretion. |

This table is based on inferred metabolic pathways due to the structural similarity of Brovanexine to Bromhexine.

Enzymatic Systems Involved in this compound Biotransformation

The enzymatic machinery responsible for drug metabolism is primarily located in the liver and involves a superfamily of enzymes known as cytochrome P450 (CYP450). msdmanuals.com These enzymes are central to Phase I metabolism. wikipedia.org

For Bromhexine, studies have indicated that the CYP3A4 isoenzyme plays a dominant role in its metabolism. nih.govnih.gov It is therefore highly probable that CYP3A4, and potentially other CYP isoenzymes such as CYP2C8, are also involved in the biotransformation of this compound. nih.gov The initial hydrolysis of the ester bond in Brovanexine may be catalyzed by esterases present in the plasma and various tissues.

Table 2: Enzymatic Systems Potentially Involved in Brovanexine Biotransformation

| Enzyme Family | Specific Enzyme (Likely) | Metabolic Reaction Catalyzed | Location |

| Esterases | Plasma and tissue esterases | Hydrolysis of the acetyloxy group | Plasma, Liver, other tissues |

| Cytochrome P450 | CYP3A4 | N-desmethylation, Hydroxylation | Liver |

| Cytochrome P450 | CYP2C8 | N-desmethylation, Hydroxylation | Liver |

This table outlines the likely enzymatic systems based on the known metabolism of structurally similar compounds.

Pathways of Elimination and Metabolite Clearance

The elimination of drugs and their metabolites from the body is a crucial pharmacokinetic process, primarily occurring through renal (urine) and hepatic (bile/feces) routes. basicmedicalkey.commhmedical.com For water-soluble compounds, renal excretion is the main pathway. abdn.ac.uk

The metabolic products of Bromhexine are predominantly eliminated through the kidneys, with approximately 85-90% of an administered dose being excreted in the urine as metabolites. drugfuture.com Less than 1% is excreted as the unchanged parent drug, highlighting the extensive nature of its first-pass metabolism. nih.gov The clearance of Bromhexine is high, approaching the rate of hepatic blood flow. nih.gov

It is expected that this compound and its metabolites follow a similar elimination pattern. After biotransformation in the liver to more polar and water-soluble compounds, these metabolites are released into the bloodstream and subsequently filtered by the kidneys for excretion in the urine. nih.gov

Comparative Metabolic Profiling with Structurally Related Compounds

A comparative analysis of the metabolic profiles of Brovanexine, Bromhexine, and Ambroxol provides valuable insights into the structure-metabolism relationship.

Bromhexine: As the parent compound, its metabolism is characterized by extensive first-pass metabolism, leading to the formation of numerous metabolites, including the active metabolite Ambroxol. drugfuture.com The primary metabolic reactions are N-demethylation and hydroxylation. nih.gov

Ambroxol: Being an active metabolite of Bromhexine, Ambroxol itself undergoes further metabolism, primarily through glucuronidation (a Phase II reaction) to form conjugates that are then excreted. This highlights the body's mechanism for inactivating and clearing active metabolites.

Brovanexine: Brovanexine is a more complex derivative of Bromhexine. drugfuture.com Its metabolism is anticipated to have an additional step of ester hydrolysis, which would precede or occur in parallel with the N-demethylation and hydroxylation reactions seen with Bromhexine. The presence of the benzamide (B126) group may also influence the rate and extent of metabolism compared to Bromhexine. Studies comparing the pharmacological effects of Brovanexine and Bromhexine suggest differences in their activity profiles, which could be partly attributable to variations in their metabolic handling. nih.gov

Table 3: Comparative Metabolic Features

| Feature | This compound (Inferred) | Bromhexine Hydrochloride | Ambroxol |

| Primary Metabolic Reactions | Ester hydrolysis, N-desmethylation, Hydroxylation | N-desmethylation, Hydroxylation | Glucuronidation (Phase II) |

| Key Active Metabolite | Potential for an Ambroxol-like active metabolite | Ambroxol drugfuture.comnih.gov | - |

| Primary Enzyme System | Likely CYP3A4, Esterases | CYP3A4 nih.govnih.gov | UGTs (UDP-glucuronosyltransferases) |

| Route of Elimination | Primarily renal (urine) as metabolites | Primarily renal (urine) as metabolites drugfuture.com | Primarily renal (urine) as conjugates |

| First-Pass Metabolism | Expected to be extensive | Extensive drugfuture.com | Subject to Phase II metabolism |

Vii. Advanced in Vitro and Analytical Methodologies in Brovanexine Hydrochloride Research

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Quantitative Analysis

A variety of spectroscopic and chromatographic methods are employed for the definitive identification, structural confirmation, and quantitative analysis of Brovanexine (B1667943) hydrochloride in both bulk drug form and pharmaceutical preparations. These methods are prized for their sensitivity, specificity, and accuracy.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a commonly used technique. Simple, precise, and economical spectrophotometric methods have been developed for the estimation of Brovanexine hydrochloride, which typically shows maximum absorbance (λmax) at approximately 248 nm in methanol (B129727). pharmatutor.org Other spectrophotometric assays are based on the formation of ion-association complexes with acidic dyes, which can be extracted into chloroform. For instance, complexes with dyes like Tropaeolin oo, Naphthalene blue 12BR, and Azocarmine G exhibit absorption maxima at 420 nm, 620 nm, and 540 nm, respectively. niscpr.res.in Another method involves the formation of a Schiff base with p-nitrobenzaldehyde, resulting in a yellow-colored species with an absorption maximum at 410 nm. researchgate.net

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone for the analysis of this compound. pharmatutor.org These methods offer high resolution and sensitivity for both quantification and impurity profiling. A common stationary phase is the C18 column, with mobile phases typically consisting of mixtures of acetonitrile (B52724) and phosphate (B84403) buffer, often adjusted to a pH between 3 and 4. pharmatutor.org Detection is frequently carried out using a UV detector set at wavelengths between 250-270 nm. pharmatutor.org Specific RP-HPLC methods have been validated for the simultaneous estimation of this compound with other active ingredients, such as Enrofloxacin, using a mobile phase of potassium phosphate buffer, methanol, and triethylamine, with detection at 261 nm. eurasianjournals.com High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometric analysis also serves as a reliable method for its determination in pharmaceutical dosage forms. researchgate.net

Table 1: Spectroscopic and Chromatographic Methods for this compound Analysis

| Technique | Method Details | Detection Wavelength (nm) | Application |

| UV-Vis Spectrophotometry | In methanol medium | 248 | Identification and quantification pharmatutor.org |

| UV-Vis Spectrophotometry | Ion-association with Tropaeolin oo | 420 | Assay in dosage forms niscpr.res.in |

| UV-Vis Spectrophotometry | Ion-association with Naphthalene blue 12BR | 620 | Assay in dosage forms niscpr.res.in |

| UV-Vis Spectrophotometry | Ion-association with Azocarmine G | 540 | Assay in dosage forms niscpr.res.in |

| UV-Vis Spectrophotometry | Schiff base formation with p-nitrobenzaldehyde | 410 | Quantification in bulk and formulations researchgate.net |

| RP-HPLC | C18 column; Acetonitrile & Phosphate buffer | 250-270 | Quantification and impurity profiling pharmatutor.org |

| RP-HPLC | C18 column; KH2PO4 Buffer pH 6: Methanol: Triethylamine | 261 | Simultaneous estimation with Enrofloxacin eurasianjournals.com |

| HPTLC-Densitometry | Silica gel 60F254 plates; Butyl Acetate (B1210297): Glacial acetic acid: Methanol: Water | 260 | Determination in combined dosage forms researchgate.net |

In Vitro Dissolution and Permeation Kinetics of this compound Formulations

In vitro dissolution and permeation studies are critical for predicting the in vivo performance of this compound formulations. These tests simulate the physiological conditions of the gastrointestinal tract to assess the rate and extent of drug release and subsequent absorption. fip.org

Dissolution studies are typically performed using standard apparatus like the Ph. Eur. paddle apparatus. uj.edu.pl The choice of dissolution medium is crucial for simulating different physiological environments. Common media include 0.1 mol/L hydrochloric acid (to simulate gastric fluid), phosphate buffer at pH 4.5 (simulating the upper intestine), and artificial saliva at pH 6.8 (for orally disintegrating tablets). uj.edu.pl Research has shown that the dissolution of pure this compound can be poor, with one study noting only 60% of the drug dissolved after one hour. tci-thaijo.org However, formulation strategies, such as creating orally disintegrating tablets (ODTs) or inclusion complexes with cyclodextrins, can significantly enhance the dissolution rate. uj.edu.pltci-thaijo.org For example, ODTs have been developed that release more than 80% of the drug within 30 minutes. researchgate.net

Permeation studies often follow dissolution tests to evaluate the drug's ability to cross biological membranes. These studies can utilize models like excised tissue to predict in vivo absorption. The kinetics of both dissolution and permeation are analyzed using various mathematical models. For floating microsphere formulations of this compound, studies have revealed a zero-order release pattern. asiapharmaceutics.inforesearchgate.net The mechanism of drug release is often determined using the Korsmeyer-Peppas equation, where 'n' values between 0.5 and 1.0 indicate a non-Fickian transport mechanism, suggesting that drug release is controlled by a combination of diffusion and polymer relaxation. asiapharmaceutics.inforesearchgate.net

Table 2: In Vitro Dissolution Findings for this compound Formulations

| Formulation Type | Dissolution Medium | Key Findings |

| Pure Drug Powder | Water | Low dissolution; only 2% dissolved in 5 minutes and 60% after 1 hour. tci-thaijo.org |

| Orally Disintegrating Tablet (ODT) | 0.1 mol/L HCl | Formulations with co-processed excipients showed rapid disintegration and drug release. uj.edu.pl |

| ODT (T5 formula with CCS 3%) | Phosphate Buffer pH 7.0 | Best drug release profile, with >80% of the drug released within 30 minutes. researchgate.net |

| Floating Microspheres (F8) | 0.1 N HCl (pH 1.2) | Cumulative drug release of 75.13 ± 1.55% after 12 hours, following zero-order kinetics. asiapharmaceutics.info |

| Inclusion Complex with MβCD | Not Specified | Significant increase in drug dissolution compared to the pure drug. tci-thaijo.org |

Application of Advanced Microscopic Techniques (e.g., Scanning Electron Microscopy) in Material Science Contexts

Advanced microscopic techniques, particularly Scanning Electron Microscopy (SEM), are invaluable tools in the material science aspect of this compound research. routledge.com SEM provides high-resolution images of the surface morphology and microstructure of raw materials and formulated drug products, which is critical for understanding their physical properties and performance. nih.gov

In the development of this compound formulations, SEM has been used to characterize floating microparticulates. asiapharmaceutics.inforesearchgate.net These studies revealed the surface characteristics of the microspheres, confirming their spherical shape and providing insights into the drug loading and release mechanisms. SEM analysis showed that drug adsorbed on the surface of the microspheres could be responsible for an initial burst release effect, which is important for achieving a rapid therapeutic onset. asiapharmaceutics.inforesearchgate.net The environmental SEM (ESEM) offers the advantage of imaging samples in their natural, hydrated state, which can be particularly useful for studying bioadhesive formulations and their interaction with mucosal tissues without introducing artifacts from sample preparation. researchgate.net More advanced techniques like Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) allow for nanometer-precision milling of a sample to reveal and reconstruct its internal 3D structure, offering profound insights into the distribution of the active ingredient within a complex formulation matrix. nih.gov

Table 3: Application of SEM in this compound Formulation Research

| Formulation Studied | Microscopic Technique | Observed Morphological Features / Insights Gained |

| Floating Microspheres | Scanning Electron Microscopy (SEM) | Revealed spherical shape of microspheres. asiapharmaceutics.inforesearchgate.net |

| Floating Microspheres | Scanning Electron Microscopy (SEM) | Showed drug adsorbed on the surface, potentially causing an initial burst release. asiapharmaceutics.inforesearchgate.net |

| Bioadhesive Tablets | Environmental Scanning Electron Microscopy (ESEM) | Allows for investigation of tablet surface hydration and interaction with mucosal tissue in a natural state. researchgate.net |

Integration of Omics Technologies (Transcriptomics, Proteomics) for Holistic Mechanistic Insights

While specific studies integrating omics technologies directly with this compound research are not extensively documented, the application of these high-throughput methods holds immense potential for a deeper, holistic understanding of its mechanism of action. nih.govnih.gov Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes occurring within a biological system in response to a drug. nih.govmdpi.com

Transcriptomics , the study of the complete set of RNA transcripts, could be used to identify genes whose expression is altered in respiratory cells upon treatment with this compound. This could uncover the downstream signaling pathways affected by its mucolytic activity and potentially reveal novel cellular functions or targets. humanspecificresearch.org

Proteomics , which analyzes the entire complement of proteins, could identify changes in protein expression and post-translational modifications in bronchial mucus or lung tissue. This would provide direct insight into how this compound affects the protein components of mucus, leading to its reduced viscosity. humanspecificresearch.org

Metabolomics , the comprehensive analysis of metabolites, could reveal shifts in the metabolic profiles of respiratory tract cells or fluids. This might uncover biomarkers related to the drug's efficacy or the underlying pathophysiology of respiratory conditions characterized by excessive mucus. nih.gov

The integration of these multi-omics datasets can provide a comprehensive picture of the drug's biological impact, moving beyond a single target to a systems-level understanding. pharmalex.combamsjournal.com This approach is crucial for identifying new biomarkers, understanding drug response variability, and potentially discovering new therapeutic applications for this compound. humanspecificresearch.org

Table 4: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Potential Application | Potential Mechanistic Insights |

| Transcriptomics | Analyze gene expression changes in human bronchial epithelial cells treated with this compound. | Identify genetic pathways involved in mucus production and secretion that are modulated by the drug. |

| Proteomics | Quantify changes in the protein composition of sputum from patients before and after treatment. | Directly identify which mucin proteins and other structural components of mucus are altered, explaining the mucolytic effect. |

| Metabolomics | Profile metabolic changes in lung fluid following drug administration in an animal model. | Discover metabolic biomarkers associated with therapeutic response and understand the drug's impact on cellular energy pathways. |

| Multi-Omics Integration | Combine transcriptomic, proteomic, and metabolomic data from in vitro and in vivo models. | Construct a comprehensive network model of this compound's mechanism of action, from gene to protein to metabolic function. mdpi.com |

Q & A

Q. What are the critical structural features of Brovanexine hydrochloride that contribute to its mucolytic activity?

this compound (C₂₄H₂₉Br₂ClN₂O₄) contains a brominated aromatic ring system, an acetyloxy group at position 4, and a cyclohexylmethylamino moiety. These features enhance its ability to disrupt disulfide bonds in mucoproteins, reducing mucus viscosity. Structural analogs like bromhexine share similar bromine substitutions, which are pivotal for binding to bronchial secretions. Researchers can validate structure-activity relationships using techniques like X-ray crystallography or molecular docking simulations to identify active sites .

Q. Which analytical methods are recommended for assessing the purity and stability of this compound in experimental formulations?

Pharmacopeial standards (e.g., European Pharmacopoeia, Japanese Pharmacopoeia) recommend high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Stability studies under accelerated conditions (40°C/75% RH) can identify degradation products, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Differential scanning calorimetry (DSC) is useful for detecting polymorphic changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data for this compound across different respiratory disease models?

Discrepancies may arise from variations in study design, such as patient stratification (e.g., chronic bronchitis vs. acute infections) or dosing regimens. A meta-analysis of randomized controlled trials (RCTs) with subgroup analysis can isolate confounding factors. For preclinical models, standardized protocols for mucus rheology measurements (e.g., dynamic oscillatory shear tests) ensure comparability .

Q. What methodologies are suitable for comparing the pharmacokinetic profiles of this compound and its parent compound, bromhexine?

Preclinical pharmacokinetic studies in rodent models can employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations. Key parameters like bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd) should be compared. In vitro assays using Caco-2 cell monolayers assess intestinal permeability differences .

Q. How do formulation excipients impact the compatibility and efficacy of this compound in multi-drug respiratory therapies?

Excipients like citric acid or preservatives may alter solubility or induce precipitation. Compatibility testing via Fourier-transform infrared spectroscopy (FTIR) and isothermal stress testing (IST) at 25°C/60% RH for 4–8 weeks identifies physicochemical interactions. Co-administration studies with antibacterials (e.g., amoxicillin) should monitor synergistic effects on sputum clearance .

Q. What experimental approaches can elucidate the metabolic pathways and enzyme interactions of this compound?

Radiolabeled (¹⁴C) Brovanexine can track metabolite formation in hepatic microsomal assays. Cytochrome P450 inhibition/induction studies (e.g., CYP3A4, CYP2D6) using human liver microsomes clarify enzyme interactions. Metabolite identification via high-resolution mass spectrometry (HRMS) paired with in silico tools (e.g., MetaSite) predicts biotransformation pathways .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.